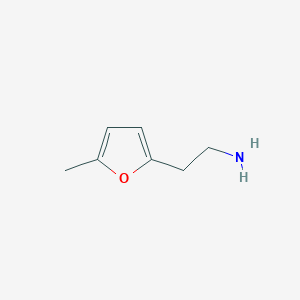

2-(5-Methyl-2-furyl)ethanamine

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the chemistry of life and are widely distributed in natural products and synthetic molecules. mdpi.com The furan (B31954) ring, a five-membered aromatic heterocycle with one oxygen atom, is a key structural motif in a vast number of biologically active compounds. utripoli.edu.lyijabbr.comresearchgate.net The inclusion of a furan nucleus is a well-established strategy in the quest for new drugs, owing to the diverse pharmacological activities exhibited by furan derivatives. researchgate.net These activities span a wide spectrum, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. utripoli.edu.lyijabbr.comresearchgate.net The reactivity of the furan ring, particularly its susceptibility to electrophilic substitution, makes it a valuable synthon for further chemical modifications. ijabbr.com

Significance of Furan and Ethanamine Moieties in Synthetic Strategy Design

The furan and ethanamine moieties that constitute 2-(5-Methyl-2-furyl)ethanamine each contribute unique and valuable characteristics to its role in synthetic organic chemistry.

The furan moiety is a versatile building block for several reasons. Its aromaticity and the presence of the oxygen atom influence its electronic properties, making it a reactive component in various chemical transformations. ijabbr.com The furan nucleus is found in numerous natural products and has been incorporated into a wide array of pharmaceuticals. utripoli.edu.lyresearchgate.net Its ability to participate in cycloaddition reactions, such as the Diels-Alder reaction, allows for the construction of complex polycyclic systems. researchgate.net Furthermore, the furan ring can be a bioisosteric replacement for other aromatic rings, a strategy often employed in drug design to modulate a compound's biological activity and pharmacokinetic properties.

The ethanamine moiety (also known as an ethylamine (B1201723) group) provides a basic nitrogen center, which is a common feature in many biologically active molecules. cymitquimica.comwikipedia.org This amine group can act as a nucleophile or a base in chemical reactions, enabling a wide range of synthetic transformations such as acylation, alkylation, and the formation of various nitrogen-containing heterocycles. wikipedia.orgsmolecule.com The presence of the ethanamine side chain can also influence a molecule's solubility and its ability to interact with biological targets, such as receptors and enzymes, often through hydrogen bonding.

The combination of the furan ring and the ethanamine side chain in this compound creates a molecule with a rich chemical reactivity and the potential for diverse biological applications. cymitquimica.com

Overview of Research Trajectories for this compound and Related Structures

Research involving this compound and its analogs is multifaceted, primarily focusing on its utility as a synthetic intermediate and the exploration of the biological activities of its derivatives.

One significant research trajectory involves its use as a precursor in the synthesis of more complex heterocyclic systems. For instance, it has been utilized in the Paal-Knorr synthesis to form substituted pyrroles. researchgate.net It also serves as a key starting material for the preparation of tetrahydrofuro[3,2-c]pyridines through the Pictet-Spengler reaction. researchgate.net These more elaborate structures are then often investigated for their own biological properties.

Another area of investigation centers on the biological potential of compounds derived from this compound. While direct biological data on the parent compound is limited in the provided search results, the broader class of furanethanamines has been explored for various pharmacological activities. For example, derivatives have been studied for their potential as neurological agents and in oncology for reversing chemoresistance. vulcanchem.com The structural similarity to known bioactive molecules suggests that derivatives of this compound could exhibit a range of effects on the central nervous system or other biological targets. vulcanchem.comontosight.ai

The chemical properties of this compound, such as its molecular weight and formula, are well-defined, facilitating its use in quantitative synthetic work. cymitquimica.comchemicalbook.comuni.lu

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 30796-85-1 |

| Molecular Formula | C7H11NO |

| Molecular Weight | 125.17 g/mol |

| Synonyms | 5-Methyl-2-furanethanamine, 2-(5-Methylfuran-2-yl)ethylamine |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-methylfuran-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-6-2-3-7(9-6)4-5-8/h2-3H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFWQYALAZVVGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565686 | |

| Record name | 2-(5-Methylfuran-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30796-85-1 | |

| Record name | 5-Methyl-2-furanethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30796-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Methylfuran-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-methylfuran-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 5 Methyl 2 Furyl Ethanamine and Its Chemical Precursors

Strategies for the Construction of the 2-(5-Methyl-2-furyl)ethanamine Core

The synthesis of the racemic form of this compound can be approached through various classical and modern organic chemistry reactions. These methods offer different advantages in terms of starting material availability, reaction efficiency, and scalability.

Reductive Amination Pathways

Reductive amination represents a direct and widely utilized method for the synthesis of amines from carbonyl compounds. In the context of this compound synthesis, this pathway would typically involve the precursor, 5-methyl-2-furanacetaldehyde. The reaction proceeds via the in situ formation of an imine intermediate by reacting the aldehyde with an ammonia (B1221849) source, followed by reduction to the corresponding amine.

While specific literature detailing the reductive amination of 5-methyl-2-furanacetaldehyde to the target primary amine is not abundant, the general principles of reductive amination of furanic aldehydes are well-established. nih.govnih.govresearchgate.net Various reducing agents can be employed for the reduction of the imine intermediate, including common hydride reagents like sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), as well as catalytic hydrogenation. The choice of catalyst for hydrogenation can be critical, with nickel-based catalysts such as Raney nickel being effective for the reductive amination of furan (B31954) derivatives. nih.gov The reaction conditions, such as solvent, temperature, and pressure (in the case of catalytic hydrogenation), would need to be optimized to achieve high yields and selectivity.

A study on the reductive amination of the structurally similar 5-hydroxymethylfurfural (B1680220) (HMF) to 5-(aminomethyl)-2-furanmethanol highlights the feasibility of this approach for furanic aldehydes. researchgate.net This suggests that a similar protocol, using aqueous ammonia and a suitable catalyst like Ni/SBA-15, could be adapted for the synthesis of this compound from 5-methyl-2-furanacetaldehyde.

| Precursor | Amine Source | Reducing Agent/Catalyst | Typical Solvents | Key Considerations |

|---|---|---|---|---|

| 5-Methyl-2-furanacetaldehyde | Ammonia (aqueous or gas) | NaBH₄, NaBH₃CN, H₂/Raney Ni, H₂/Ni/SBA-15 | Methanol, Ethanol, Tetrahydrofuran (B95107) (THF) | Control of side reactions such as over-alkylation to form secondary and tertiary amines. Optimization of reaction parameters is crucial. |

Approaches via Nitrile Intermediates and Subsequent Reduction

An alternative and robust strategy for the synthesis of this compound involves the use of a nitrile intermediate, specifically 2-(5-methyl-2-furyl)acetonitrile. This two-step approach first requires the synthesis of the nitrile, followed by its reduction to the primary amine.

The synthesis of 2-(5-methyl-2-furyl)acetonitrile can be envisioned through the nucleophilic substitution of a suitable precursor, such as 2-(chloromethyl)-5-methylfuran (B3053227) or 2-(bromomethyl)-5-methylfuran, with a cyanide salt like sodium cyanide or potassium cyanide. The synthesis of similar benzyl (B1604629) cyanides from benzyl halides is a well-established transformation in organic chemistry. google.com

Once the nitrile intermediate is obtained, its reduction to the ethanamine can be achieved using various powerful reducing agents. Catalytic hydrogenation over catalysts like Raney nickel, palladium on carbon (Pd/C), or rhodium on alumina (B75360) (Rh/Al₂O₃) is a common and effective method. researchgate.net Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) can also be employed for this transformation. Each reduction method has its own advantages and challenges in terms of reactivity, selectivity, and handling requirements.

The existence of the related compound, (S)-2-Hydroxy-2-(5-methylfuryl)acetonitrile, suggests that the synthesis and manipulation of such nitrile precursors are feasible. orgsyn.org

| Step | Reaction | Typical Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Nitrile Formation | 2-(Halomethyl)-5-methylfuran + NaCN or KCN in a polar aprotic solvent (e.g., DMSO, DMF) | 2-(5-Methyl-2-furyl)acetonitrile |

| 2 | Nitrile Reduction | - H₂ with Raney Ni, Pd/C, or Rh/Al₂O₃ catalyst

| This compound |

Palladium-Catalyzed Annulation Techniques for Furan Ring Formation

Palladium-catalyzed reactions have become powerful tools for the construction of heterocyclic rings, including the furan nucleus. While direct palladium-catalyzed synthesis of this compound is not commonly reported, these methods can be employed to construct the 2-substituted-5-methylfuran core, which can then be further functionalized to the target amine.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Hiyama reactions, can be utilized to introduce an ethyl group or a precursor to the ethanamine side chain at the 2-position of a suitable 5-methylfuran derivative. ysu.amnih.govnih.gov For instance, a coupling reaction between a 2-halo-5-methylfuran and an organometallic reagent bearing the desired two-carbon unit could be a viable strategy.

Furthermore, palladium-catalyzed cyclization or annulation reactions of acyclic precursors can lead to the formation of the furan ring itself. These methods often involve the intramolecular reaction of substrates containing both alkyne and alcohol functionalities. While highly versatile for the synthesis of substituted furans, the design of a specific precursor that would directly yield a compound amenable to conversion into this compound would be a key challenge.

The synthesis of 2-substituted benzo[b]furans via palladium-catalyzed reactions has been explored, and similar principles could potentially be adapted for the synthesis of simple furans. unicatt.it

Multi-Component Reaction Approaches to Ethanamine Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. While a specific MCR that directly yields this compound is not readily found in the literature, it is conceivable that an MCR could be designed to assemble a scaffold that is a close precursor.

For instance, a reaction involving a furan derivative, an amine source, and a two-carbon building block could potentially lead to the desired ethanamine structure. The development of novel MCRs is an active area of research, and the synthesis of furan-containing scaffolds has been a target of such methodologies. nanomaterchem.comresearchgate.netnih.govresearchgate.net A recently reported furan-thiol-amine (FuTine) multicomponent reaction, for example, demonstrates the utility of furans in constructing complex heterocyclic systems in one pot. researchgate.netresearchgate.net While this specific reaction leads to pyrrole (B145914) formation, it illustrates the potential of using furan-based starting materials in MCRs to generate diverse molecular architectures.

Enantioselective Synthesis Approaches

The synthesis of enantiomerically pure this compound is of significant interest, particularly for applications in pharmaceuticals and agrochemicals where stereochemistry often dictates biological activity.

Chiral Catalyst-Mediated Reductions

The most common strategy for achieving an enantioselective synthesis of chiral amines is through the asymmetric reduction of a prochiral precursor, such as an imine or an enamine. This is typically accomplished using a chiral catalyst that can differentiate between the two faces of the substrate.

The synthesis would first involve the preparation of the corresponding imine, 2-(5-methyl-2-furyl)ethanimine, from a suitable ketone precursor, or an enamine. The subsequent asymmetric hydrogenation or transfer hydrogenation of this imine in the presence of a chiral transition metal catalyst, such as those based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands, can provide the desired enantiomer of the amine with high enantiomeric excess (ee). dicp.ac.cnbohrium.comnih.gov

The development of palladium-catalyzed asymmetric hydrogenation has also emerged as a powerful tool for the synthesis of chiral amines from imines and enamines. dicp.ac.cn The choice of the chiral ligand is crucial for achieving high enantioselectivity. While a specific catalyst system for the asymmetric reduction leading to this compound has not been explicitly reported, the successful asymmetric hydrogenation of other furan-containing imines suggests that this approach is highly promising. thieme-connect.com

| Catalyst Type | Chiral Ligands | Typical Substrates | Key Features |

|---|---|---|---|

| Rhodium-based | Chiral diphosphines (e.g., BINAP, DIPAMP) | Imines, Enamines | High enantioselectivities for a broad range of substrates. |

| Ruthenium-based | Chiral diamines and diphosphines (e.g., DPEN, BINAP) | Ketones, Imines | Effective for both hydrogenation and transfer hydrogenation. |

| Iridium-based | Chiral P,N-ligands (e.g., PHOX) | N-aryl and N-alkyl imines | High activity and enantioselectivity under mild conditions. |

| Palladium-based | Chiral diphosphines (e.g., f-Binaphane) | Imines, Enamines | Growing importance in asymmetric hydrogenation. |

Enzymatic Derivatization and Resolution Techniques

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for the synthesis and resolution of chiral amines, including furan-based structures. Enzymatic techniques are prized for their high selectivity, mild reaction conditions, and reduced environmental impact.

Enzymatic Derivatization via Transamination:

Transaminases (TAs), particularly ω-transaminases (ω-TAs), have emerged as highly effective biocatalysts for the asymmetric synthesis of amines from prochiral ketones or aldehydes diva-portal.org. This process, known as reductive amination or transamination, involves the transfer of an amino group from an amine donor (such as isopropylamine (B41738) or alanine) to a carbonyl acceptor.

In the context of furan derivatives, transaminases have been successfully employed for the amination of furfural (B47365) and its derivatives to produce the corresponding furfurylamines rsc.orgrsc.orgmdpi.com. This one-step biocatalytic route is advantageous over traditional multi-step chemical syntheses, which can be hampered by by-product formation and the sensitivity of the furan ring rsc.org. For instance, studies have demonstrated the use of immobilized transaminases for the amination of 5-hydroxymethylfurfural (HMF) in aqueous media, achieving high yields and showcasing the potential for creating valuable furanic amines from renewable resources mdpi.comresearchgate.net. This enzymatic derivatization provides a direct pathway to chiral furan amines if a prochiral ketone precursor is used.

Enzymatic Kinetic Resolution (EKR):

For racemic mixtures of amines, enzymatic kinetic resolution (EKR) is a widely used technique to separate enantiomers. This method relies on the ability of an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of the amine at a much faster rate than the other, allowing for the separation of the unreacted amine and the acylated product nih.gov.

Lipases, such as Candida antarctica lipase B (CALB), are frequently used for the resolution of primary and secondary amines nih.govorganic-chemistry.org. The process involves reacting the racemic amine with an acyl donor, like isopropyl acetate, in an organic solvent. The enzyme catalyzes the formation of an amide from one enantiomer, leaving the other enantiomer in its unreacted form. By stopping the reaction at approximately 50% conversion, both the remaining amine and the newly formed amide can be obtained with high enantiomeric excess researchgate.net. This technique is applicable to furan-containing amines, providing a viable route to enantiomerically pure this compound.

To overcome the 50% theoretical yield limit of EKR, it can be combined with in-situ racemization of the slower-reacting enantiomer in a process called dynamic kinetic resolution (DKR). This chemoenzymatic approach uses a combination of a lipase for the resolution step and a metal catalyst (e.g., a ruthenium complex) for the racemization, potentially converting the entire racemic starting material into a single enantiomer of the product with yields approaching 100% nih.govorganic-chemistry.org.

Table 1: Comparison of Enzymatic Techniques for Amine Synthesis

| Technique | Enzyme Class | Substrate | Product | Key Advantage |

| Transamination | Transaminase (ω-TA) | Prochiral Ketone/Aldehyde | Chiral Amine | Asymmetric synthesis in one step |

| Kinetic Resolution | Lipase (e.g., CALB) | Racemic Amine | Enantiopure Amine + Amide | High enantioselectivity |

| Dynamic Kinetic Resolution | Lipase + Metal Catalyst | Racemic Amine | Single Enantiomer Amide | Theoretical yield up to 100% |

Green Chemistry Principles in Synthesis

The synthesis of furan derivatives, including this compound, is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources.

A cornerstone of the green synthesis of furanic compounds is the use of biomass as a primary feedstock bohrium.com. Furfural and 5-hydroxymethylfurfural (HMF) are key platform molecules derived from the dehydration of pentose (B10789219) and hexose (B10828440) sugars found in lignocellulosic biomass, such as agricultural waste rsc.orgfrontiersin.org. By starting from these renewable precursors, the reliance on petrochemical feedstocks is significantly reduced. The synthesis of 5-methylfurfural (B50972) from sucrose (B13894) is one such example of valorizing biomass orgsyn.org.

Biocatalysis, as discussed in the previous section, is a prime example of green chemistry in action. The use of enzymes like transaminases and lipases allows reactions to be conducted under mild, environmentally benign conditions, often in aqueous media, thereby avoiding the use of harsh reagents and volatile organic solvents mdpi.comresearchgate.net. These enzymatic processes are highly selective, which reduces the formation of unwanted by-products and simplifies purification procedures rsc.org.

Spectroscopic Data for this compound Remains Elusive in Public Databases

A comprehensive search for advanced spectroscopic data for the chemical compound this compound has revealed a significant lack of publicly available experimental and theoretical findings. Detailed structural elucidation using techniques such as high-resolution Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy is fundamental for the unambiguous characterization of chemical structures. However, for this specific compound, such data is not readily accessible in scientific literature or spectral databases.

This report aimed to provide a thorough analysis based on a prescribed outline focusing on ¹H NMR, ¹³C NMR, 2D-NMR, Fourier-Transform Infrared (FTIR), and Raman spectroscopy. The objective was to detail the proton and carbon frameworks, complex structural assignments, and functional group characteristics of this compound.

Despite extensive searches, specific, verifiable data sets for the NMR and vibrational spectra of this compound could not be located. While theoretical predictions for NMR spectra can sometimes be found in chemical databases, these were also not available in a comprehensive form for this particular molecule. The lack of primary data precludes a detailed, scientifically accurate discussion as required by the requested article structure.

Therefore, it is not possible to provide an in-depth article on the advanced spectroscopic and structural elucidation of this compound at this time. The scientific community relies on the publication of such data to build a collective understanding of chemical compounds, and in this instance, the information has not been made publicly available.

Advanced Spectroscopic and Structural Elucidation of 2 5 Methyl 2 Furyl Ethanamine

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly well-suited for the analysis of volatile and thermally stable compounds like 2-(5-Methyl-2-furyl)ethanamine. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a unique fragmentation pattern, or "mass spectrum," which acts as a molecular fingerprint.

The expected electron ionization (EI) mass spectrum of this compound would likely exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight (125.17 g/mol ). The fragmentation pattern is anticipated to be dominated by cleavages at the C-C bond adjacent to the amine group (α-cleavage) and within the furan (B31954) ring, which are characteristic of amines and furan derivatives. The primary fragment would likely result from the loss of the aminoethyl side chain or cleavage at the benzylic-like position, leading to a stable furfuryl-type cation.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Predicted Fragment Ion | Structure | m/z (mass-to-charge ratio) | Relative Intensity |

| Molecular Ion | [C₇H₁₁NO]⁺ | 125 | Moderate |

| α-cleavage product | [C₆H₇O]⁺ | 95 | High |

| Iminium ion | [CH₂NH₂]⁺ | 30 | High |

| Furan ring fragment | [C₅H₅O]⁺ | 81 | Moderate |

| Methyl loss | [C₆H₈NO]⁺ | 110 | Low |

This table is illustrative and based on general fragmentation patterns of similar compounds. Actual experimental data may vary.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio with very high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound (C₇H₁₁NO), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value within a few parts per million (ppm) provides strong evidence for the assigned molecular formula, thereby confirming the compound's identity with a high degree of confidence.

Table 2: Theoretical Exact Mass Data for this compound

| Molecular Formula | Ion Type | Theoretical Exact Mass (m/z) |

| C₇H₁₁NO | [M+H]⁺ | 126.0919 |

| C₇H₁₁NO | [M+Na]⁺ | 148.0738 |

| C₇H₁₁NO | [M]⁺ | 125.0841 |

This table presents calculated theoretical values. Experimental verification is required for confirmation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.

While obtaining suitable single crystals of the parent amine for X-ray diffraction can be challenging, the analysis of its crystalline derivatives (e.g., salts like hydrochlorides or tartrates, or N-acylated derivatives) is a common and effective strategy. The formation of these derivatives often improves crystallinity and provides a stable structure for analysis.

A single crystal X-ray diffraction study of a this compound derivative would reveal the exact conformation of the molecule in the solid state, including the orientation of the furan ring relative to the ethylamine (B1201723) side chain. Key structural parameters such as bond lengths and angles within the furan ring and the side chain would be determined with high precision.

Table 3: Representative Crystallographic Data Parameters for a Hypothetical Derivative

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

| Density (calculated) | g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |

This table illustrates the type of data obtained from a single crystal X-ray diffraction experiment.

The packing of molecules in a crystal is governed by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of a solid-state material.

Reactivity and Reaction Mechanisms of 2 5 Methyl 2 Furyl Ethanamine and Its Derivatives

Reactivity of the Furan (B31954) Ring System

The furan ring in 2-(5-Methyl-2-furyl)ethanamine is an aromatic system, yet its lower resonance energy compared to benzene (B151609) results in significantly higher reactivity. chemicalbook.com The oxygen heteroatom donates electron density to the ring, making it particularly susceptible to electrophilic attack and other transformations. chemicalbook.comslideshare.net The presence of an activating methyl group at the C5 position further enhances this reactivity.

Electrophilic Aromatic Substitution Reactions on the Furan Moiety

The furan ring is highly activated towards electrophilic aromatic substitution, with reactions proceeding at rates many orders of magnitude faster than in benzene. chemicalbook.com Substitution typically occurs preferentially at the C2 (α) position, as the carbocation intermediate formed by electrophilic attack at this site is better stabilized by resonance, involving three resonance structures. chemicalbook.comquora.com Attack at the C3 (β) position results in a less stable intermediate with only two resonance structures. chemicalbook.com

Common electrophilic substitution reactions for furans include nitration, halogenation, and sulfonation, which must often be carried out under mild conditions to prevent polymerization or ring-opening. pharmaguideline.com

Table 1: Electrophilic Aromatic Substitution Reactions on Furan

| Reaction | Reagent | Typical Product (with Furan) | Conditions |

|---|---|---|---|

| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) | 2-Nitrofuran | Low temperature pharmaguideline.com |

| Sulfonation | Pyridine-SO₃ complex | Furan-2-sulfonic acid | Room temperature pharmaguideline.com |

| Bromination | Bromine in Dioxane | 2-Bromofuran | -5°C pharmaguideline.com |

Cycloaddition Reactions Involving the Furan Ring (e.g., Diels-Alder)

The furan ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov However, compared to more reactive dienes like cyclopentadiene, furan is less reactive and the cycloaddition is often reversible. rsc.org The aromatic character of the furan ring must be overcome, making the reaction thermodynamically less favorable in some cases. mdpi.com

The reactivity and selectivity of the Diels-Alder reaction are highly dependent on the substituents on the furan ring. rsc.org Electron-donating groups on the furan increase its reactivity as a diene. rsc.org Therefore, the methyl group at the C5 position of this compound would be expected to enhance its reactivity in Diels-Alder reactions. Conversely, the reactivity of the ethanamine side chain would depend on the reaction conditions. Under neutral or basic conditions, the lone pair on the nitrogen could have a modest activating effect.

While furans typically act as the diene component, they can also function as dienophiles if substituted with strong electron-withdrawing groups, such as a nitro group. sciforum.net For instance, 2-nitrofurans react efficiently with electron-rich dienes. sciforum.net This highlights the versatility of the furan ring in cycloaddition chemistry, which can be tuned by its substituents.

Ring-Recyclization Pathways Leading to Other Heterocycles

The furan ring can serve as a synthetic precursor to other heterocyclic systems through ring-opening and subsequent recyclization reactions. These transformations often occur under acidic conditions. For example, 2-(2-aminophenyl)furans can undergo an acid-catalyzed interaction with aldehydes, leading to a ring-opening/indole ring-closure cascade to produce 3-(2-acylvinyl)-2-(hetero)arylindoles. researchgate.net

Similarly, acid-catalyzed recyclization of the furan ring in 2-R-amino-3-furfurylthiophenes has been used as a method to produce derivatives of thieno acs.orgfiveable.mepyrrole (B145914). osi.lv Another example involves the Brønsted acid-catalyzed transformation of benzofuranyl carbinols, which proceeds via a benzofuran (B130515) ring opening and subsequent furan recyclization process to form polysubstituted furans. researchgate.netfigshare.com These pathways underscore the utility of the furan moiety as a latent structural element that can be rearranged to construct more complex heterocyclic frameworks.

Reactivity of the Ethanamine Side Chain

The ethanamine side chain of this compound possesses a primary amine group, which is a key center of reactivity.

Nucleophilic Reactivity of the Amine Functionality

Primary amines are effective nucleophiles due to the presence of a lone pair of electrons on the nitrogen atom. fiveable.melibretexts.org This allows them to attack electron-deficient centers. chemguide.co.ukstudysmarter.co.uk The nucleophilicity of an amine is influenced by factors such as steric hindrance and the electronic environment. fiveable.me As a primary amine, the amino group in this compound is generally more nucleophilic than a secondary amine and significantly more so than a tertiary amine, primarily due to reduced steric bulk. fiveable.me

The amine functionality can participate in a wide range of nucleophilic reactions. These include:

Nucleophilic Substitution: Reaction with alkyl halides to form secondary amines, which can be further alkylated to form tertiary amines and quaternary ammonium (B1175870) salts. libretexts.orgchemguide.co.uk

Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. These reactions are typically vigorous. libretexts.orgchemguide.co.uk

Reaction with Carbonyls: Nucleophilic addition to aldehydes and ketones to form imines (Schiff bases) via a carbinolamine intermediate.

The general trend is that nucleophilicity increases with basicity, although steric factors can sometimes override this trend. masterorganicchemistry.com The reactivity of the amine allows for the straightforward introduction of a wide variety of substituents, making it a valuable handle for chemical modification.

Table 3: Common Nucleophilic Reactions of Primary Amines

| Electrophile | Reagent Class | Product Class |

|---|---|---|

| Alkyl Halide (R-X) | Halogenoalkane | Secondary Amine (R-NH-R') |

| Acyl Chloride (R-COCl) | Acylating Agent | N-Substituted Amide (R-CO-NH-R') |

| Acid Anhydride ((RCO)₂O) | Acylating Agent | N-Substituted Amide (R-CO-NH-R') |

Formation of Imine and Schiff Base Derivatives

The primary amine group of this compound serves as a potent nucleophile, readily reacting with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is a fundamental transformation in organic chemistry and represents the initial step in many more complex reactions involving this amine. nih.govdergipark.org.trnih.gov

The formation of an imine from this compound is the crucial first step in the Pictet-Spengler reaction, which is discussed in the following section. nih.gov

| Carbonyl Reactant | Structure | Resulting Schiff Base Product | Structure |

|---|---|---|---|

| Benzaldehyde | C₆H₅CHO | (E)-N-benzylidene-2-(5-methylfuran-2-yl)ethan-1-amine | C₁₄H₁₅NO |

| Acetone | (CH₃)₂CO | N-(propan-2-ylidene)-2-(5-methylfuran-2-yl)ethan-1-amine | C₁₀H₁₅NO |

| 4-Methoxybenzaldehyde | CH₃OC₆H₄CHO | (E)-N-(4-methoxybenzylidene)-2-(5-methylfuran-2-yl)ethan-1-amine | C₁₅H₁₇NO₂ |

| Cyclohexanone | C₆H₁₀O | N-cyclohexylidene-2-(5-methylfuran-2-yl)ethan-1-amine | C₁₃H₁₉NO |

Coupling and Annulation Reactions involving the Amine Nitrogen

The amine nitrogen of this compound can participate in various carbon-nitrogen bond-forming reactions, including coupling and annulation processes.

N-Alkylation: A fundamental coupling reaction is N-alkylation, where the amine reacts with an alkyl halide. However, the reaction of primary amines like this compound with alkylating agents is often difficult to control. The initially formed secondary amine is typically more nucleophilic than the starting primary amine, leading to a subsequent reaction that produces a tertiary amine. This process can continue to form a quaternary ammonium salt, resulting in a mixture of products. masterorganicchemistry.com Achieving selective mono-alkylation often requires specific strategies, such as using a large excess of the primary amine or employing protecting groups. chemrxiv.org

Pictet-Spengler Annulation: A significant annulation reaction involving this compound is the Pictet-Spengler reaction. wikipedia.orgjk-sci.comebrary.net This reaction provides a powerful method for synthesizing tetrahydrofuro[3,2-c]pyridines. nih.gov The process begins with the formation of a Schiff base between the amine and an aldehyde. In the presence of an acid catalyst, the imine is protonated to form a highly reactive iminium ion. This is followed by an intramolecular electrophilic attack where the electron-rich furan ring acts as the nucleophile, specifically attacking from the C-3 position to close the ring. This cyclization step is an example of an annulation, where a new ring is fused to the existing furan ring. nih.gov

Research has demonstrated the successful synthesis of various 4-substituted tetrahydrofuro[3,2-c]pyridines by reacting this compound with a range of aromatic aldehydes. nih.gov

| Aldehyde Reactant | Product | Yield (%) nih.gov |

|---|---|---|

| Benzaldehyde | 4-Phenyl-1,4,6,7-tetrahydrofuro[3,2-c]pyridine | 75 |

| 4-Methylbenzaldehyde | 4-(p-Tolyl)-1,4,6,7-tetrahydrofuro[3,2-c]pyridine | 81 |

| 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)-1,4,6,7-tetrahydrofuro[3,2-c]pyridine | 85 |

| 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-1,4,6,7-tetrahydrofuro[3,2-c]pyridine | 65 |

Mechanistic Investigations of Key Reactions

Elucidation of Reaction Intermediates

Understanding the transient species, or intermediates, formed during a reaction is key to elucidating its mechanism. For reactions involving this compound, several key intermediates can be identified.

Carbinolamine: In the formation of Schiff bases, the initial nucleophilic addition of the amine to a carbonyl group generates a neutral, tetrahedral carbinolamine intermediate. libretexts.org This species is typically unstable and readily eliminates water to form the final imine, but its existence is a cornerstone of the accepted mechanism.

Iminium Ion: The Schiff base itself is an intermediate in reactions like the Pictet-Spengler cyclization. Under acidic conditions, the imine nitrogen is protonated to form an iminium ion. ebrary.net This protonation significantly increases the electrophilicity of the imine carbon, transforming it into a potent electrophile capable of participating in intramolecular cyclization with a weakly nucleophilic partner like the furan ring. nih.gov

Spirocyclic Cation: In the specific case of the Pictet-Spengler reaction with indole- or furan-based ethylamines, the electrophilic attack of the iminium ion on the ring leads to a spirocyclic cationic intermediate (an arenium ion). ebrary.net This intermediate is unstable and rapidly undergoes a rearrangement and subsequent deprotonation to restore aromaticity and form the final fused-ring product. nih.gov

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. While specific kinetic data for this compound are not widely published, the principles governing the kinetics of its key reactions, particularly imine formation, are well-established. nih.govacs.org

The formation of an imine is a reversible, pH-dependent process. The reaction rate typically shows a maximum at a mildly acidic pH (around 4-5). researchgate.net At high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate, which becomes the rate-determining step. At very low pH, most of the amine nucleophile is protonated into its non-nucleophilic ammonium form, which slows down the initial attack on the carbonyl group, making that the rate-determining step.

Furthermore, reactions can be under either kinetic or thermodynamic control. nih.govacs.org For instance, in a competitive reaction with two different aldehydes, the less sterically hindered aldehyde might react faster to form the kinetic product. However, if the imine formed from the more sterically hindered aldehyde is more stable, it will predominate over time as the system reaches equilibrium, yielding the thermodynamic product.

| Aldehyde Mixture | Reaction Time | Control Type | Major Product | Rationale |

|---|---|---|---|---|

| Formaldehyde (B43269) + 2,4,6-Trimethylbenzaldehyde | Short (e.g., 10 min) | Kinetic | Imine from Formaldehyde | Formaldehyde is small and reacts faster. |

| Formaldehyde + 2,4,6-Trimethylbenzaldehyde | Long (e.g., 24 hrs) | Thermodynamic | Imine from 2,4,6-Trimethylbenzaldehyde | The resulting C=N bond is part of a more substituted, conjugated, and stable system. |

Regioselectivity and Stereoselectivity in Complex Transformations

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In reactions of this compound, regioselectivity is observed in reactions involving the furan ring. The furan ring is highly activated towards electrophilic aromatic substitution, with a preference for attack at the C2 and C5 positions. pearson.comchemicalbook.com Since both of these positions are already substituted in the title compound, any further electrophilic substitution would be directed to the C3 or C4 positions. The Pictet-Spengler reaction is a prime example of regioselectivity; the intramolecular cyclization occurs exclusively at the C3 position of the furan ring, as attack at this position leads to a more stable transition state for ring closure. nih.gov

Stereoselectivity is the preferential formation of one stereoisomer over another. Many reactions involving this compound have the potential to be stereoselective.

Reaction with Prochiral Ketones: If the amine reacts with a prochiral ketone (e.g., 2-butanone), the resulting imine will have a C=N double bond that can exist as E/Z isomers. More importantly, if this imine is subsequently reduced to an amine, a new stereocenter is created. The use of a chiral reducing agent or catalyst can lead to the preferential formation of one enantiomer over the other, a process known as asymmetric synthesis. researchgate.netacs.orgrsc.org

Pictet-Spengler Reaction: When an aldehyde other than formaldehyde is used in the Pictet-Spengler reaction, a new chiral center is generated at the C4 position of the resulting tetrahydrofuro[3,2-c]pyridine system. wikipedia.orgebrary.net While the reaction with this compound has been reported to produce a racemic mixture, it is conceptually possible to achieve stereoselectivity by using a chiral acid catalyst, which could favor the formation of one enantiomer of the product over the other. nih.govnih.gov

| Reaction | Reactants | New Chiral Center | Potential Products | Selectivity Type |

|---|---|---|---|---|

| Reductive Amination | This compound + 2-Butanone + Reducing Agent | Carbon bearing the new amino group | (R)- and (S)-N-(sec-butyl)-2-(5-methylfuran-2-yl)ethanamine | Enantioselective (with chiral catalyst) |

| Pictet-Spengler Reaction | This compound + Benzaldehyde | C4 of the tetrahydrofuro[3,2-c]pyridine ring | (R)- and (S)-4-Phenyl-1,4,6,7-tetrahydrofuro[3,2-c]pyridine | Enantioselective (with chiral catalyst) |

Theoretical and Computational Chemistry Studies of 2 5 Methyl 2 Furyl Ethanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule by focusing on its electron density rather than its complex wavefunction. For a molecule like 2-(5-Methyl-2-furyl)ethanamine, a DFT study would typically involve:

Functional and Basis Set Selection: Choosing an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) is the first step. The choice depends on the desired accuracy and computational cost.

Geometry Optimization: The initial 3D structure of the molecule would be optimized to find its lowest energy conformation. This process adjusts bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located.

Electronic Properties: Once optimized, various electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential (MEP) map would be calculated. These properties are crucial for understanding the molecule's reactivity.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are based directly on the principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for energies and molecular properties. For this compound, these methods could be used to:

Refine the energies of different conformers to provide a more accurate prediction of their relative stabilities.

Calculate benchmark electronic properties to validate the results obtained from DFT methods.

Conformational Analysis and Stability Predictions

The flexible ethylamine (B1201723) side chain of this compound allows for multiple spatial arrangements or conformers. A conformational analysis would aim to:

Identify all possible stable conformers by systematically rotating the single bonds in the side chain.

Calculate the relative energies of these conformers to determine their populations at a given temperature, typically using a Boltzmann distribution.

Analyze the geometric parameters of the most stable conformers to understand the intramolecular interactions, such as hydrogen bonding, that influence their stability.

Spectroscopic Property Simulations

Computational methods are invaluable for predicting and interpreting spectroscopic data.

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational prediction of NMR chemical shifts can aid in the assignment of experimental spectra. For this compound, this would involve:

GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate the isotropic magnetic shielding tensors for each nucleus.

Chemical Shift Calculation: The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Data Presentation: The predicted ¹H and ¹³C NMR chemical shifts would typically be presented in a table for comparison with experimental data, if available.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is for illustrative purposes only, as no specific computational data was found.)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| H on C3 | Value |

| H on C4 | Value |

| CH₂ (alpha to furan) | Value |

| CH₂ (beta to furan) | Value |

| NH₂ | Value |

| CH₃ | Value |

| ¹³C NMR | |

| C2 | Value |

| C3 | Value |

| C4 | Value |

| C5 | Value |

| CH₂ (alpha to furan) | Value |

| CH₂ (beta to furan) | Value |

Calculation of Vibrational Frequencies (IR, Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Computational calculations can predict these frequencies and their intensities.

Frequency Calculation: After geometry optimization, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

Spectral Simulation: The calculated vibrational frequencies and their corresponding IR intensities and Raman activities are used to generate theoretical IR and Raman spectra.

Scaling Factors: It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, as the calculations often assume a harmonic oscillator model.

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound (Note: This table is for illustrative purposes only, as no specific computational data was found.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |

|---|---|---|---|

| N-H stretch | Value | Value | Value |

| C-H stretch (aromatic) | Value | Value | Value |

| C-H stretch (aliphatic) | Value | Value | Value |

| C=C stretch (furan) | Value | Value | Value |

| C-O-C stretch (furan) | Value | Value | Value |

| C-N stretch | Value | Value | Value |

UV-Vis Absorption Spectra and Electronic Transitions (HOMO-LUMO analysis)

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations help in understanding the ultraviolet-visible (UV-Vis) absorption spectra by identifying the principal electronic transitions. The most significant of these transitions typically involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical reactivity and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity and a bathochromic (red) shift in the UV-Vis absorption spectrum.

For furan (B31954) and its derivatives, the HOMO is typically a π-orbital delocalized over the furan ring, while the LUMO is a π-antibonding orbital. The primary electronic transition observed in the UV-Vis spectrum corresponds to a π → π transition. The presence of the methyl and ethanamine substituents on the furan ring in this compound is expected to influence the energies of these frontier orbitals and, consequently, the absorption maximum (λmax). The electron-donating nature of the methyl group and the amino group can raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted furan.

Table 1: Calculated Frontier Molecular Orbital Energies and UV-Vis Absorption Data for a Representative Furan Derivative

| Parameter | Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -0.89 eV |

| HOMO-LUMO Gap (ΔE) | 5.36 eV |

| Calculated λmax | 245 nm |

| Major Transition | HOMO → LUMO (π → π*) |

| Oscillator Strength (f) | 0.12 |

Reactivity Descriptors and Mechanistic Insights

Fukui Functions and Electrophilicity/Nucleophilicity Indices

Fukui functions are essential reactivity descriptors derived from conceptual DFT that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the system.

ƒ+(r) : Indicates the propensity of a site to undergo a nucleophilic attack (attack by a nucleophile).

ƒ-(r) : Indicates the propensity of a site to undergo an electrophilic attack (attack by an electrophile).

ƒ0(r) : Indicates the propensity of a site to undergo a radical attack.

For this compound, the nitrogen atom of the ethanamine group, with its lone pair of electrons, is expected to be a primary site for electrophilic attack. The furan ring, being an electron-rich aromatic system, will also exhibit sites susceptible to electrophilic attack, typically at the C2 and C5 positions. The electrophilicity index (ω) provides a measure of a molecule's ability to accept electrons, while the nucleophilicity index (N) quantifies its electron-donating capacity.

Table 2: Illustrative Fukui Functions and Reactivity Indices for a Furan Derivative

| Atom/Region | ƒ+(r) | ƒ-(r) | Global Electrophilicity Index (ω) | Global Nucleophilicity Index (N) |

| Furan Ring (C2) | 0.08 | 0.15 | 1.2 eV | 3.5 eV |

| Furan Ring (C5) | 0.10 | 0.12 | ||

| Amino Group (N) | 0.05 | 0.25 |

Note: This data is hypothetical and serves to illustrate the expected trends for this compound.

Transition State Characterization for Reaction Mechanism Elucidation

Computational chemistry allows for the detailed investigation of reaction mechanisms by locating and characterizing transition states. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary frequency in its vibrational spectrum. By calculating the structure and energy of the transition state, the activation energy for a reaction can be determined, providing crucial insights into the reaction kinetics. For reactions involving this compound, such as N-alkylation or reactions at the furan ring, transition state theory can elucidate the preferred reaction pathways.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule by transforming the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding and antibonding orbitals. This analysis is particularly useful for understanding charge delocalization and hyperconjugative interactions.

Table 3: Key NBO Interactions and Stabilization Energies for a Related Amino-Furan Compound

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| LP(N) | σ(C-C) | 2.5 |

| π(C2-C3) | π(C4-C5) | 18.7 |

| π(C4-C5) | π*(O-C2) | 15.2 |

Note: LP denotes a lone pair, and σ and π* denote antibonding orbitals. The data is representative and not specific to this compound.*

Intermolecular Interaction Analysis

Hydrogen Bonding Studies

The ethanamine moiety of this compound contains N-H bonds, making it capable of acting as a hydrogen bond donor. The nitrogen atom, with its lone pair, and the oxygen atom of the furan ring can act as hydrogen bond acceptors. Computational studies can model the formation of dimers or larger clusters of this compound molecules to investigate the geometry and strength of these hydrogen bonds. The interaction energy can be calculated and decomposed into its electrostatic, exchange, induction, and dispersion components to understand the nature of the hydrogen bonding. These intermolecular interactions are critical in determining the physical properties of the compound, such as its boiling point and solubility.

Molecular Electrostatic Potential (MESP) Surface Mapping

Theoretical calculations focusing on the molecular electrostatic potential (MESP) provide valuable insights into the electronic distribution of this compound. The MESP surface map is a crucial tool in computational chemistry for visualizing the electrostatic potential on the electron density surface of a molecule. This mapping allows for the identification of electron-rich and electron-deficient regions, which are fundamental in predicting the molecule's reactivity and intermolecular interaction patterns. researchgate.netnih.gov

The MESP is calculated by determining the energy of a positive point charge (a proton) as it interacts with the electron cloud and nuclei of the molecule at various points on the surface. These interactions result in a color-coded map where different colors represent varying levels of electrostatic potential. Typically, regions of negative electrostatic potential, indicative of electron-rich areas, are colored in shades of red and yellow. These areas are prone to electrophilic attack. Conversely, regions of positive electrostatic potential, which are electron-deficient, are depicted in shades of blue and are susceptible to nucleophilic attack. Green areas represent regions of neutral or near-zero potential. researchgate.net

For this compound, the MESP surface would be expected to exhibit distinct regions of varying potential, directly related to its functional groups. The primary amine group (-NH₂) and the oxygen atom within the furan ring are anticipated to be the most significant sites of negative electrostatic potential. This is due to the high electronegativity of the nitrogen and oxygen atoms and the presence of lone pairs of electrons. Consequently, these areas would be the most likely sites for interactions with electrophiles.

A hypothetical representation of the MESP analysis for this compound is summarized in the table below, outlining the expected potential minima (Vmin) and maxima (Vmax) associated with specific atoms.

Table 1: Predicted Molecular Electrostatic Potential (MESP) Data for this compound

| Atomic Site | Predicted MESP Value (kJ/mol) | Characterization |

| Nitrogen (Amine Group) | Negative | Nucleophilic Center |

| Oxygen (Furan Ring) | Negative | Nucleophilic Center |

| Hydrogen (Amine Group) | Positive | Electrophilic Center |

| Carbon (Furan Ring) | Near-Neutral | - |

| Carbon (Ethylamine Chain) | Near-Neutral | - |

Hirshfeld Surface Analysis for Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational method used to investigate and visualize intermolecular interactions within a crystal lattice. nih.govmdpi.com This analysis defines a surface for a molecule in a crystal, partitioning the crystal volume into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. By mapping various properties onto this surface, a detailed understanding of the crystal packing can be achieved.

Given the molecular structure of this compound, which includes a furan ring, a methyl group, and an ethanamine side chain, a variety of intermolecular interactions would be expected. The most significant of these are likely to be hydrogen bonds involving the amine group. The nitrogen atom can act as a hydrogen bond acceptor, while the hydrogen atoms of the amine group can act as hydrogen bond donors. These interactions would likely be with the oxygen atom of the furan ring or the nitrogen atom of a neighboring molecule.

In addition to hydrogen bonding, other significant interactions would include van der Waals forces. The fingerprint plots would likely show a high percentage of H···H contacts, which are common in organic molecules. researchgate.net Other important contacts would include O···H and C···H interactions, reflecting the close packing of the molecules in the crystal. The presence of the furan ring might also allow for weak π-π stacking interactions, though this would depend on the specific crystal packing arrangement.

A plausible distribution of intermolecular contacts for this compound, based on analyses of similar organic molecules, is presented in the table below.

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Predicted Contribution (%) | Description of Interaction |

| H···H | 45 - 55% | Van der Waals interactions between hydrogen atoms on adjacent molecules. |

| O···H/H···O | 15 - 25% | Hydrogen bonding and other close contacts between oxygen and hydrogen atoms. |

| C···H/H···C | 10 - 20% | Interactions between carbon and hydrogen atoms, contributing to crystal packing. |

| N···H/H···N | 5 - 15% | Hydrogen bonding involving the amine group. |

| C···C | 1 - 5% | Potential weak π-π stacking interactions involving the furan rings. |

| Other | < 5% | Minor contributions from other contact types. |

Investigation of Derivatives and Analogues of 2 5 Methyl 2 Furyl Ethanamine

Synthesis and Characterization of Functionalized Furanethanamine Derivatives

The synthesis of functionalized derivatives of 2-(5-methyl-2-furyl)ethanamine can be approached through several strategic modifications of the parent molecule. These include substitutions at the nitrogen atom, alterations to the furan (B31954) ring, and modifications of the ethanamine side chain.

N-Substituted Derivatives

N-substituted derivatives of this compound are commonly prepared through standard alkylation or acylation reactions.

N-Alkylation: Secondary and tertiary amines can be synthesized by reacting this compound with alkyl halides. For instance, the synthesis of N,N-dimethyl-2-(5-methyl-2-furyl)methanamine has been reported, providing a clear example of N-alkylation. chemsynthesis.com Typically, this involves the reaction of the primary amine with an excess of a methylating agent, such as methyl iodide, in the presence of a base to neutralize the resulting hydrohalic acid.

N-Acylation: Amides are readily formed by treating this compound with acyl chlorides or acid anhydrides. For example, the reaction with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would yield N-acetyl-2-(5-methyl-2-furyl)ethanamine. These reactions are generally high-yielding and proceed under mild conditions.

The characterization of these derivatives relies on standard spectroscopic techniques. Infrared (IR) spectroscopy would confirm the presence of the amide carbonyl group (around 1650 cm⁻¹) in acylated derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the structure, with signals corresponding to the newly introduced alkyl or acyl groups. Mass spectrometry would show the expected increase in molecular weight.

| Derivative Name | Synthetic Method | Key Characterization Data |

|---|---|---|

| N-Acetyl-2-(5-methyl-2-furyl)ethanamine | Acylation with acetyl chloride | IR: ~1650 cm⁻¹ (C=O stretch); ¹H NMR: signal for acetyl methyl protons (~2.0 ppm) |

| N,N-Dimethyl-2-(5-methyl-2-furyl)ethanamine | Reductive amination with formaldehyde (B43269)/formic acid or alkylation with methyl iodide | ¹H NMR: singlet for N-methyl protons (~2.2 ppm) |

| N-Benzoyl-2-(5-methyl-2-furyl)ethanamine | Acylation with benzoyl chloride | IR: ~1640 cm⁻¹ (C=O stretch); ¹H NMR: signals for phenyl protons (7.4-7.8 ppm) |

Ring-Substituted Furan Derivatives

Introducing substituents onto the furan ring of this compound presents a greater synthetic challenge due to the sensitive nature of the furan moiety. Electrophilic aromatic substitution reactions are the most common approach.

Nitration: The nitration of furan derivatives can be achieved using milder nitrating agents, such as acetyl nitrate (B79036), to avoid the harsh conditions of mixed acid nitration which can lead to ring degradation. google.comnih.gov The nitro group is expected to direct to the C3 or C4 position of the furan ring, with the exact regioselectivity being influenced by the directing effect of the existing substituents.

Friedel-Crafts Acylation: The introduction of an acyl group onto the furan ring can be accomplished via Friedel-Crafts acylation. proquest.comosti.govacs.orgrsc.orgresearchgate.net This reaction typically employs a Lewis acid catalyst and an acyl chloride or anhydride. The position of acylation on the this compound skeleton would be influenced by the directing effects of both the methyl and the ethanamine groups. It is often necessary to protect the amine functionality prior to carrying out the Friedel-Crafts reaction to prevent it from coordinating with the Lewis acid catalyst.

Characterization of these ring-substituted derivatives would involve extensive NMR analysis (¹H and ¹³C) to determine the position of the new substituent on the furan ring.

| Derivative Name | Potential Synthetic Method | Expected Key Characterization Data |

|---|---|---|

| 2-(5-Methyl-3-nitro-2-furyl)ethanamine | Nitration with acetyl nitrate (on a protected amine) | ¹H NMR: Disappearance of a furan proton signal and shifts in remaining furan protons. |

| 1-(5-(2-Aminoethyl)-2-methylfuran-3-yl)ethan-1-one | Friedel-Crafts acylation (on a protected amine) | ¹H NMR: Appearance of a new acetyl methyl signal; IR: ~1670 cm⁻¹ (aromatic ketone C=O). |

Side-Chain Modified Ethanamine Derivatives

Modification of the ethanamine side chain allows for the introduction of a wide range of functional groups, which can significantly alter the compound's properties.

Alpha-Alkylation: The introduction of an alkyl group at the alpha-position (adjacent to the furan ring) can be achieved through various methods, often starting from a corresponding ketone precursor followed by reductive amination. For instance, the synthesis of 1-(5-methyl-2-furyl)propan-2-amine would introduce a methyl group at the alpha-position of the side chain.

Beta-Modification: Modifications at the beta-position (adjacent to the amine group) can include the introduction of hydroxyl or keto groups. The synthesis of β-keto furanethanamine derivatives can be achieved through reactions involving the condensation of appropriate precursors. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

The characterization of side-chain modified derivatives would heavily rely on NMR spectroscopy to confirm the position and nature of the new substituent on the ethanamine backbone.

| Derivative Name | General Synthetic Approach | Key Characterization Data |

|---|---|---|

| 1-(5-Methyl-2-furyl)propan-2-amine | Reductive amination of 1-(5-methyl-2-furyl)propan-2-one | ¹H NMR: Appearance of a doublet for the new methyl group on the side chain. |

| 1-Amino-3-(5-methyl-2-furyl)propan-2-ol | Ring-opening of a corresponding epoxide with ammonia (B1221849) or an amine | IR: Broad O-H stretch (~3300 cm⁻¹); ¹H NMR: Signals for the CH-OH and CH-NH₂ protons. |

Structure-Reactivity Relationship Studies of Analogues

Understanding the relationship between the structure of these analogues and their chemical reactivity is crucial for predicting their behavior and designing new molecules with desired properties.

Influence of Substituents on Furan Ring Aromaticity

The aromaticity of the furan ring is a key determinant of its reactivity. The introduction of substituents can either enhance or diminish this aromatic character. researchgate.netslideshare.netpharmaguideline.com

Electron-Donating Groups (EDGs): Substituents such as methyl or methoxy (B1213986) groups, when attached to the furan ring, increase the electron density of the ring through inductive and resonance effects. This generally enhances the aromatic character and increases the ring's reactivity towards electrophiles.

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro or acetyl groups decrease the electron density of the furan ring. researchgate.net This deactivation of the ring leads to a decrease in aromaticity and a reduced rate of electrophilic substitution. The strong resonance and inductive effects of a nitro group, for example, can significantly alter the pi-electron delocalization within the furan ring. researchgate.net

The aromaticity can be computationally assessed using various indices, such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA).

| Substituent at C3/C4 | Electronic Effect | Predicted Impact on Aromaticity | Predicted Impact on Reactivity towards Electrophiles |

|---|---|---|---|

| -NO₂ | Strongly electron-withdrawing | Decrease | Decrease |

| -COCH₃ | Moderately electron-withdrawing | Decrease | Decrease |

| -OCH₃ | Strongly electron-donating (resonance) | Increase | Increase |

| -CH₃ | Weakly electron-donating (inductive) | Slight Increase | Slight Increase |

Impact of Side Chain Modifications on Amine Basicity and Nucleophilicity

The basicity and nucleophilicity of the amine group are critical to its chemical reactivity. These properties are significantly influenced by modifications to the ethanamine side chain. masterorganicchemistry.comlibretexts.org

Steric Hindrance: The introduction of bulky substituents on the side chain, particularly at the alpha- or beta-positions, can sterically hinder the approach of electrophiles or protons to the nitrogen's lone pair. This steric hindrance will decrease both the basicity and the nucleophilicity of the amine. For example, an alpha-methyl group would be expected to slightly decrease the amine's reactivity compared to the parent compound.

Electronic Effects: The presence of electron-withdrawing groups on the side chain will decrease the electron density on the nitrogen atom through an inductive effect, thereby reducing its basicity and nucleophilicity. For instance, a hydroxyl group at the beta-position would be expected to decrease the basicity of the amine due to the electronegativity of the oxygen atom. Conversely, electron-donating groups on the side chain would be expected to have the opposite effect.

The basicity of these amines can be quantified by measuring the pKa of their conjugate acids. A lower pKa value indicates a weaker base.

| Side Chain Modification | Primary Effect | Predicted Impact on Basicity | Predicted Impact on Nucleophilicity |

|---|---|---|---|

| α-Methyl group | Steric hindrance and weak inductive donation | Slight Decrease/No significant change | Decrease |

| β-Hydroxyl group | Inductive electron withdrawal | Decrease | Decrease |

| β-Keto group | Strong inductive electron withdrawal | Significant Decrease | Significant Decrease |

Development of Novel Heterocyclic Scaffolds Incorporating the Furanethanamine Motif

The structural framework of this compound serves as a valuable starting point for the synthesis of more complex, novel heterocyclic systems. Medicinal chemists and synthetic organic chemists explore various strategies to construct new rings fused to or incorporating the furanethanamine motif. These endeavors aim to explore new chemical space, modulate physicochemical properties, and investigate the structure-activity relationships (SAR) of the resulting compounds for potential therapeutic applications. A key approach in this area is the utilization of the reactive primary amine and the electron-rich furan ring to participate in cyclization reactions.

One of the most effective methods for creating a new heterocyclic ring system from a β-arylethylamine, such as this compound, is the Pictet-Spengler reaction. nih.govwikipedia.org This reaction involves the condensation of the ethanamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a new ring.

The Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridines

Recent research has successfully applied the Pictet-Spengler reaction to synthesize a novel class of compounds: 4-substituted tetrahydrofuro[3,2-c]pyridines. nih.govresearchgate.net This method provides a direct route to fusing a pyridine (B92270) ring to the furan core of this compound.

The synthesis begins with the condensation of this compound with a variety of commercially available aromatic aldehydes. This initial step forms an intermediate imine. Subsequent treatment with an acid catalyst, such as hydrochloric acid (HCl), promotes the cyclization through an intramolecular electrophilic attack of the furan ring on the iminium ion, yielding the desired tetrahydrofuro[3,2-c]pyridine scaffold. nih.gov

The general reaction scheme is as follows:

Caption: General scheme of the Pictet-Spengler reaction for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines from this compound and aromatic aldehydes.

The efficiency and yield of this reaction are influenced by the nature of the substituent on the aromatic aldehyde. Aldehydes bearing electron-donating groups tend to produce the corresponding tetrahydrofuro[3,2-c]pyridines in higher yields compared to those with electron-withdrawing groups. nih.gov This is consistent with the reaction mechanism, where electron-donating groups stabilize the carbocation intermediate formed during the cyclization step.

Below is an interactive data table summarizing the synthesis of various 4-substituted tetrahydrofuro[3,2-c]pyridines from this compound and different aromatic aldehydes, highlighting the substituent on the aldehyde and the corresponding product yield.

| Aldehyde Substituent (R) | Product | Yield (%) |

| Phenyl | 2-Methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 67 |

| 4-Methylphenyl | 2-Methyl-4-(p-tolyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 75 |

| 4-Methoxyphenyl | 4-(4-Methoxyphenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 82 |

| 4-Chlorophenyl | 4-(4-Chlorophenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 55 |

| 4-Nitrophenyl | 2-Methyl-4-(4-nitrophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 30 |

| 2-Thienyl | 2-Methyl-4-(thiophen-2-yl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 65 |

This table presents a selection of synthesized tetrahydrofuro[3,2-c]pyridine derivatives and their yields as reported in the literature. nih.govresearchgate.net

The development of this synthetic route provides access to a new class of heterocyclic compounds that incorporate the this compound motif within a more rigid, fused-ring system. These novel scaffolds are of interest for further investigation in medicinal chemistry programs.

Other Potential Synthetic Strategies

While the Pictet-Spengler reaction is a well-documented example, other synthetic strategies can be envisaged for the development of novel heterocyclic scaffolds from this compound. These include:

Synthesis of Thiazole (B1198619) and Pyrimidine (B1678525) Derivatives: The primary amine of this compound can be converted into a thiourea (B124793) derivative. Subsequent cyclocondensation reactions of this intermediate with appropriate reagents, such as α-haloketones or β-dicarbonyl compounds, could lead to the formation of novel thiazole or pyrimidine scaffolds, respectively.

Reaction with Dicarbonyl Compounds: The reaction of this compound with 1,3-dicarbonyl compounds can be a route to various heterocyclic systems, such as dihydropyridines, depending on the reaction conditions and the specific dicarbonyl compound used. beilstein-journals.orgresearchgate.net

These potential pathways, while not as specifically documented for this compound as the Pictet-Spengler reaction, represent standard and reliable methods in heterocyclic chemistry for the construction of new molecular frameworks.

Biochemical Interaction Studies Mechanistic and in Vitro Systems

Investigation of Enzyme-Ligand Interactions through Molecular Docking (focused on binding mechanisms)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method provides insights into the binding affinity and the nature of the interactions at the molecular level.

Based on studies of similar furan-containing molecules, 2-(5-Methyl-2-furyl)ethanamine is likely to interact with a variety of biological macromolecules. The furan (B31954) ring, with its oxygen heteroatom, can participate in hydrogen bonding and π–π stacking interactions. orientjchem.org The ethanamine side chain provides a site for ionic and hydrogen bonding interactions.